molecular formula C10H9ClN2O2 B13062161 3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid

3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B13062161
M. Wt: 224.64 g/mol
InChI Key: YLZFYTLQKILAFO-UHFFFAOYSA-N
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Description

3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a methyl(prop-2-yn-1-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-chloronicotinic acid with methyl(prop-2-yn-1-yl)amine under specific conditions to introduce the amino group. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-hydroxy-o-anisic acid
  • Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, a carboxylic acid group, and a methyl(prop-2-yn-1-yl)amino group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-chloro-6-[methyl(prop-2-ynyl)amino]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-3-6-13(2)8-5-4-7(11)9(12-8)10(14)15/h1,4-5H,6H2,2H3,(H,14,15)

InChI Key

YLZFYTLQKILAFO-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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